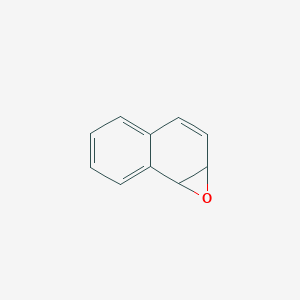

Naphthalene 1,2-oxide

Descripción general

Descripción

Naphthalene 1,2-oxide is a chemical compound with the molecular formula C10H8O . It is also known by other names such as 1a,7b-Dihydronaphth(1,2-b)oxirene, 1a,7b-Dihydronaphth[1,2-b]oxirene, and 1a,7b-Dihydronaphtho [1,2-b]oxiren .

Synthesis Analysis

The synthesis of Naphthalene 1,2-oxide involves the use of (–)-Menthyloxyacetyl derivatives of trans-2-bromo-1-hydroxy-1,2,3,4-tetrahydronaphthalene and trans-2 bromo-1-hydroxy-1,2,3,4-tetrahydroanthracene. These are synthesized and resolved into diastereoisomers by a combination of short-column chromatography and recrystallization .Molecular Structure Analysis

The molecular structure of Naphthalene 1,2-oxide consists of a naphthalene core with an oxygen atom attached, forming an epoxide .Chemical Reactions Analysis

Naphthalene 1,2-oxide undergoes hydration to give 1,2-dihydroxydihydronaphthalene, a reaction catalyzed by epoxide hydrolase enzymes . It is also a substrate for the enzyme naphthalene 1,2-dioxygenase, which oxidizes aromatic hydrocarbons to cis-arene diols .Physical And Chemical Properties Analysis

Naphthalene 1,2-oxide has an average mass of 144.170 Da and a monoisotopic mass of 144.057510 Da .Aplicaciones Científicas De Investigación

Organic Synthesis : Naphthalene 1,2-oxide is used in the synthesis of various chemical compounds. For instance, it can be rapidly accessed through ruthenium-catalyzed isomerization, useful in synthesizing 1,2-naphthalene oxides and imines (Villeneuve & Tam, 2006).

Toxicology and Metabolism : In toxicological studies, naphthalene 1,2-oxide is identified as a major metabolite of naphthalene. Its interaction with hemoglobin and albumin in rats has been studied, showing dose-dependent production of adducts, which are important for understanding the cytotoxic and genotoxic effects of naphthalene (Waidyanatha et al., 2002). Additionally, the stability of these adducts has been investigated in both hemoglobin and albumin, offering insights into the bioactivation of naphthalene and its role in toxicity (Troester et al., 2002).

Biochemical Research : Naphthalene 1,2-oxide is a subject of interest in biochemical studies as well. For example, the hydroxylation of naphthalene by a specific fungal enzyme was found to proceed via the formation of naphthalene 1,2-oxide (Kluge et al., 2009). Similarly, its role in the fungal metabolism of naphthalene, including stereochemistry and pathway details, has been explored (Cerniglia et al., 1983).

Environmental Studies : In environmental contexts, research has focused on the degradation of naphthalene, including the activation of hydrogen peroxide for naphthalene degradation in water treatment (Li et al., 2019).

Health Implications : Studies have also examined the health implications of naphthalene 1,2-oxide, such as its role in cataract formation through lens protein oxidation and membrane disruption (Jacob et al., 2013).

Direcciones Futuras

Naphthalene and its derivatives have been the focus of many research studies due to their persistence, carcinogenicity, and toxicity . Bioremediation using various microorganisms or active consortia can effectively degrade these hydrocarbons . Future research may focus on discovering new species or consortia of species that can degrade these hydrocarbons more efficiently .

Propiedades

IUPAC Name |

1a,7b-dihydronaphtho[1,2-b]oxirene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIJIALOJPIKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C(O3)C=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864742 | |

| Record name | 1a,7b-Dihydronaphtho[1,2-b]oxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naphthalene epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1,2-Epoxy-1,2-dihydro-naphthalene | |

CAS RN |

17180-88-0 | |

| Record name | 1a,7b-Dihydronaphth[1,2-b]oxirene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17180-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphth(1,2-b)oxirene, 1a,7b-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017180880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1a,7b-Dihydronaphtho[1,2-b]oxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 - 46 °C | |

| Record name | Naphthalene epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

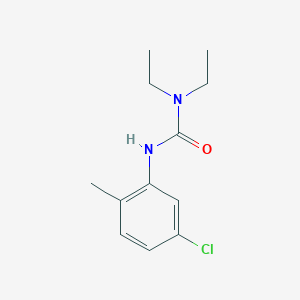

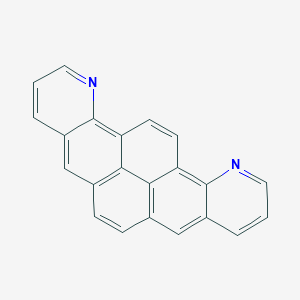

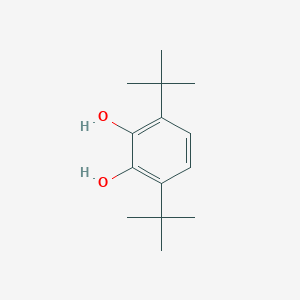

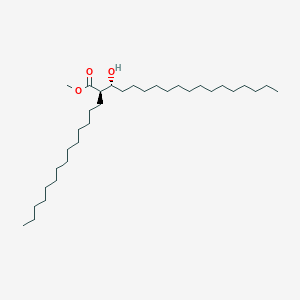

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)